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molecular formula C16H15Cl2NO4 B041940 4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid CAS No. 123853-39-4

4-(2,3-Dichlorophenyl)-5-(methoxycarbonyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid

Cat. No. B041940
M. Wt: 356.2 g/mol
InChI Key: LHAOQTPGTBGTIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04579859

Procedure details

A solution of 2,3-dichlorobenzaldehyde (0.70 g), 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of acetoacetic acid (1.42 g) and methyl 3-amino-crotonate (0.46 g) in tert-butyl alcohol (3 ml) was refluxed for 4.5 hours. The resulting mixture was cooled to 25° C. and then concentrated under reduced pressure. The residue obtained was subjected to column chromatography on silica gel (60 g) and eluted with a mixture of chloroform and methanol (100:1 by volume). The fractions containing the desired compound were collected and evaporated under reduced pressure. The residue obtained was recrystallized from a mixture of diethyl ether and diisopropyl ether to give 3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester of 4-(2,3-dichlorophenyl)-5-methoxycarbonyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylic acid (1.11 g), mp 115° to 117.5° C.
Quantity
0.7 g
Type
reactant
Reaction Step One
[Compound]
Name
3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[C:11]([OH:17])(=[O:16])[CH2:12][C:13]([CH3:15])=O.[NH2:18]/[C:19](/[CH3:25])=[CH:20]\[C:21]([O:23][CH3:24])=[O:22]>C(O)(C)(C)C>[Cl:1][C:2]1[C:9]([Cl:10])=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:20]([C:21]([O:23][CH3:24])=[O:22])=[C:19]([CH3:25])[NH:18][C:13]([CH3:15])=[C:12]1[C:11]([OH:17])=[O:16]

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1Cl
Name
3-nitrooxy-2,2-bis(nitrooxymethyl)propyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.42 g
Type
reactant
Smiles
C(CC(=O)C)(=O)O
Name
Quantity
0.46 g
Type
reactant
Smiles
N\C(=C/C(=O)OC)\C
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
WASH
Type
WASH
Details
eluted with a mixture of chloroform and methanol (100:1 by volume)
ADDITION
Type
ADDITION
Details
The fractions containing the desired compound
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from a mixture of diethyl ether and diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)C1C(=C(NC(=C1C(=O)OC)C)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 1.11 g
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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